5-(4-Bromophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-Bromophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heteroaromatic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using brominated aromatic compounds and suitable catalysts.
Addition of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions using difluoromethyl ethers and appropriate bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different electronic properties.
Substitution: The bromine and difluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various halogenating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
5-(4-Bromophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or alter gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-(2,3,4-Trifluorophenyl)-1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidene
Uniqueness
5-(4-Bromophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C18H13BrF2N4O |
---|---|
Molecular Weight |
419.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H13BrF2N4O/c19-12-7-5-11(6-8-12)14-9-15(25-18(24-14)22-10-23-25)13-3-1-2-4-16(13)26-17(20)21/h1-10,15,17H,(H,22,23,24) |
InChI Key |
BGTUKMDNXQLTAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Br)OC(F)F |
Origin of Product |
United States |
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